molecular formula C24H21NO2 B11714999 2-(4-(Dimethylamino)benzylidene)-1,3-diphenyl-1,3-propanedione

2-(4-(Dimethylamino)benzylidene)-1,3-diphenyl-1,3-propanedione

Cat. No.: B11714999
M. Wt: 355.4 g/mol
InChI Key: CLHVQOUENCCQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYLPROPANE-1,3-DIONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a methylene bridge and two phenylpropane-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYLPROPANE-1,3-DIONE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1,3-diphenylpropane-1,3-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine or pyridine, to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of reaction time, yield, and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYLPROPANE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYLPROPANE-1,3-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYLPROPANE-1,3-DIONE involves its interaction with various molecular targets and pathways. The dimethylamino group and the aromatic rings play a crucial role in its binding to specific enzymes or receptors, leading to the modulation of biological activities. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYLPROPANE-1,3-DIONE is unique due to its specific structural features, such as the presence of two phenylpropane-dione moieties and a dimethylamino group.

Properties

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]methylidene]-1,3-diphenylpropane-1,3-dione

InChI

InChI=1S/C24H21NO2/c1-25(2)21-15-13-18(14-16-21)17-22(23(26)19-9-5-3-6-10-19)24(27)20-11-7-4-8-12-20/h3-17H,1-2H3

InChI Key

CLHVQOUENCCQKO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.